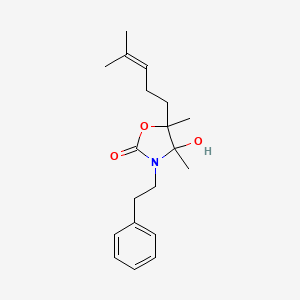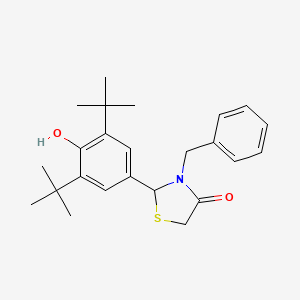
1-(4-chlorophenyl)-2-(2,4-dichlorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Übersicht
Beschreibung
1-(4-chlorophenyl)-2-(2,4-dichlorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a naturally occurring beta-carboline alkaloid that is found in several plant species, including Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-2-(2,4-dichlorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves the inhibition of various enzymes and proteins in the body, including monoamine oxidase A (MAO-A), protein kinase C (PKC), and glycogen synthase kinase-3 beta (GSK-3β). Harmine has been shown to selectively inhibit MAO-A, which is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, 1-(4-chlorophenyl)-2-(2,4-dichlorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and anxiety. Harmine also inhibits PKC and GSK-3β, which are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Harmine has several biochemical and physiological effects on the body. Harmine has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. Harmine has also been shown to reduce inflammation in the brain by inhibiting the production of pro-inflammatory cytokines and increasing the levels of anti-inflammatory cytokines. Additionally, 1-(4-chlorophenyl)-2-(2,4-dichlorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to enhance neurogenesis in the brain by increasing the proliferation and differentiation of neural stem cells.
Vorteile Und Einschränkungen Für Laborexperimente
Harmine has several advantages as a research tool in the laboratory. Harmine is readily available and can be synthesized through several methods, making it easily accessible for researchers. Harmine also has a well-established mechanism of action, which allows researchers to study its effects on various cellular processes and pathways. However, 1-(4-chlorophenyl)-2-(2,4-dichlorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline also has several limitations as a research tool. Harmine has low bioavailability and can be rapidly metabolized in the body, which can limit its effectiveness in vivo. Additionally, 1-(4-chlorophenyl)-2-(2,4-dichlorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline can have off-target effects on other enzymes and proteins in the body, which can complicate its use in research studies.
Zukünftige Richtungen
There are several future directions for the research of 1-(4-chlorophenyl)-2-(2,4-dichlorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline. One potential direction is the development of 1-(4-chlorophenyl)-2-(2,4-dichlorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline-based therapies for the treatment of cancer and neurodegenerative disorders. Another potential direction is the investigation of 1-(4-chlorophenyl)-2-(2,4-dichlorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline's effects on other cellular processes and pathways, including autophagy and mitochondrial function. Additionally, the development of novel 1-(4-chlorophenyl)-2-(2,4-dichlorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline derivatives with improved bioavailability and specificity could enhance the therapeutic potential of 1-(4-chlorophenyl)-2-(2,4-dichlorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline in various diseases.
Wissenschaftliche Forschungsanwendungen
Harmine has been extensively studied for its potential therapeutic applications in various diseases. Several studies have shown that 1-(4-chlorophenyl)-2-(2,4-dichlorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline possesses anticancer properties by inhibiting the growth and proliferation of cancer cells. Harmine has also been shown to have neuroprotective effects by preventing the death of neurons and reducing inflammation in the brain. Additionally, 1-(4-chlorophenyl)-2-(2,4-dichlorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have antidepressant and anxiolytic effects by modulating the levels of neurotransmitters in the brain.
Eigenschaften
IUPAC Name |
[1-(4-chlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(2,4-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl3N2O/c25-15-7-5-14(6-8-15)23-22-18(17-3-1-2-4-21(17)28-22)11-12-29(23)24(30)19-10-9-16(26)13-20(19)27/h1-10,13,23,28H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTGQDIJVBESLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl)C(=O)C5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dien-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4290066.png)


![N-[4-(aminosulfonyl)phenyl]-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)thio]butanamide](/img/structure/B4290102.png)

![2-[2-(2,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B4290116.png)
![2-chloro-5-(5-{[1-(4-iodophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4290117.png)
![5-[(4-cyclohexylphenoxy)methyl]-2-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4290122.png)
![2,4,6-triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B4290127.png)
![2,2'-[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(thio)]bis[N-(4-acetylphenyl)acetamide]](/img/structure/B4290133.png)
![4-{[2-(2-chloro-5-iodophenyl)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B4290139.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4290150.png)
![6-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)hexanoic acid](/img/structure/B4290162.png)
![2-(3-nitrophenyl)-2-oxoethyl 2,6-bis(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)hexanoate](/img/structure/B4290178.png)